molecular formula C11H16N2O B13220412 2-amino-N-(2-phenylethyl)propanamide

2-amino-N-(2-phenylethyl)propanamide

Cat. No.: B13220412
M. Wt: 192.26 g/mol
InChI Key: NEXKSALWCGMYJO-UHFFFAOYSA-N
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Description

2-amino-N-(2-phenylethyl)propanamide is a versatile chemical compound with the molecular formula C11H16N2O. It is characterized by the presence of an amino group, a phenylethyl group, and a propanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-phenylethyl)propanamide typically involves the reaction of 2-phenylethylamine with a suitable acylating agent, such as propanoyl chloride, under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Large-scale production may also incorporate continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2-phenylethyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-amino-N-(2-phenylethyl)propanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-N-(2-phenylethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, depending on the enzyme targeted. Additionally, the phenylethyl group may interact with receptors in the nervous system, potentially modulating neurotransmitter activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(2-phenylethyl)acetamide
  • 2-amino-N-(2-phenylethyl)butanamide
  • 2-amino-N-(2-phenylethyl)hexanamide

Uniqueness

2-amino-N-(2-phenylethyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

2-amino-N-(2-phenylethyl)propanamide

InChI

InChI=1S/C11H16N2O/c1-9(12)11(14)13-8-7-10-5-3-2-4-6-10/h2-6,9H,7-8,12H2,1H3,(H,13,14)

InChI Key

NEXKSALWCGMYJO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCCC1=CC=CC=C1)N

Origin of Product

United States

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